molecular formula C19H17NO2 B5857653 N-(2-methoxybenzyl)-1-naphthamide

N-(2-methoxybenzyl)-1-naphthamide

Cat. No. B5857653
M. Wt: 291.3 g/mol
InChI Key: QUUDIPIXSHNDEL-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-naphthamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MNBA is a derivative of naphthalene and benzylamine, and its chemical structure consists of a naphthalene ring with a benzylamine group attached to it.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-naphthamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxybenzyl)-1-naphthamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of inflammatory mediators. N-(2-methoxybenzyl)-1-naphthamide has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. In addition, N-(2-methoxybenzyl)-1-naphthamide has been shown to activate the protein kinase AMPK, which is involved in energy metabolism.
Biochemical and Physiological Effects
N-(2-methoxybenzyl)-1-naphthamide has been found to exhibit a range of biochemical and physiological effects. N-(2-methoxybenzyl)-1-naphthamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-(2-methoxybenzyl)-1-naphthamide has also been found to induce apoptosis in cancer cells and inhibit the replication of the hepatitis C virus. In addition, N-(2-methoxybenzyl)-1-naphthamide has been shown to activate the protein kinase AMPK, which is involved in energy metabolism.

Advantages and Limitations for Lab Experiments

N-(2-methoxybenzyl)-1-naphthamide has several advantages for lab experiments. N-(2-methoxybenzyl)-1-naphthamide is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-(2-methoxybenzyl)-1-naphthamide is also relatively stable and can be stored at room temperature for extended periods of time. However, N-(2-methoxybenzyl)-1-naphthamide has some limitations for lab experiments. N-(2-methoxybenzyl)-1-naphthamide has low solubility in water, which can make it difficult to work with in aqueous environments. N-(2-methoxybenzyl)-1-naphthamide also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

For research on N-(2-methoxybenzyl)-1-naphthamide include the development of N-(2-methoxybenzyl)-1-naphthamide derivatives with improved solubility and bioavailability, investigation of the mechanism of action, and the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-methoxybenzyl)-1-naphthamide involves the reaction of 2-naphthoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield N-(2-methoxybenzyl)-1-naphthamide. The synthesis of N-(2-methoxybenzyl)-1-naphthamide is a straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(2-methoxybenzyl)-1-naphthamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. N-(2-methoxybenzyl)-1-naphthamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-methoxybenzyl)-1-naphthamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-methoxybenzyl)-1-naphthamide has been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-22-18-12-5-3-8-15(18)13-20-19(21)17-11-6-9-14-7-2-4-10-16(14)17/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUDIPIXSHNDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)naphthalene-1-carboxamide

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